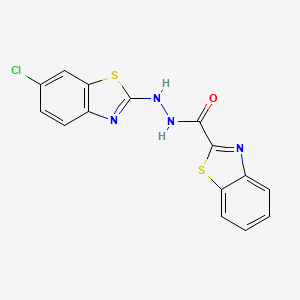
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride” is a novel series of mGluR2 positive allosteric modulators (PAMs), specifically 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines . These compounds have been studied for their potential efficacy in treating psychosis .
Applications De Recherche Scientifique
Positive Allosteric Modulators for mGluR2
This compound is part of a series known as mGluR2 positive allosteric modulators (PAMs). These modulators have shown promise in the treatment of psychosis. A representative lead compound from this series demonstrated dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice, suggesting potential efficacy in treating psychosis .
Treatment of Neurological Disorders
Due to its role as a PAM for mGluR2, this compound may be beneficial in treating various neurological disorders. mGluR2 receptors are implicated in the modulation of neurotransmission, and their allosteric modulation can influence synaptic plasticity and neuronal excitability, which are key factors in neurological conditions .
Analgesic Applications
Compounds structurally related to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride have been explored for their analgesic properties. Specifically, derivatives with certain substitutions on the isoxazole ring have shown potential as potent analgesics .
Anti-inflammatory Activity
The structural analogs of this compound have also been investigated for their anti-inflammatory activity. The presence of a C-3 Me substituent on the central isoxazoline ring was found to be selective towards COX-2, which is a key enzyme involved in the inflammatory response .
Anticancer Research
Isoxazole derivatives, which share a similar structural motif with this compound, have been studied for their anticancer properties. The substitution of various groups on the isoxazole ring can impart different activities, including potential anticancer effects .
Development of New Synthetic Strategies
The compound’s structure provides a framework for the development of new synthetic strategies. Its complex molecular architecture can inspire the design of new synthetic routes, which can lead to the discovery of novel compounds with diverse biological activities .
Mécanisme D'action
Target of Action
The primary target of the compound 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is the metabotropic glutamate receptor 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, where it modulates the neurotransmitter glutamate’s activity. The compound acts as a positive allosteric modulator (PAM) of mGluR2, enhancing its response to glutamate .
Mode of Action
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride interacts with mGluR2 in a unique way. As a PAM, it binds to a site on the receptor different from the active site where glutamate binds. This binding increases the receptor’s response to glutamate, leading to enhanced signal transmission .
Biochemical Pathways
The action of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride on mGluR2 affects several biochemical pathways. The enhanced signaling through mGluR2 can modulate the release of various neurotransmitters, impacting neuronal excitability and synaptic plasticity . This can have downstream effects on various neurological processes, potentially influencing behaviors such as cognition and perception .
Pharmacokinetics
The pharmacokinetic properties of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride are excellent, according to structure-activity relationship studies . .
Result of Action
The molecular and cellular effects of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride’s action are primarily related to its modulation of mGluR2. By enhancing the receptor’s response to glutamate, it can influence neuronal activity and neurotransmission . This has been shown to result in dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice, suggesting potential efficacy in treating psychosis .
Propriétés
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-5-8-16-6-3-2-4-7-16;/h2-4,6-7,10-11H,5,8-9,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGZGBAXXHRWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CCCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
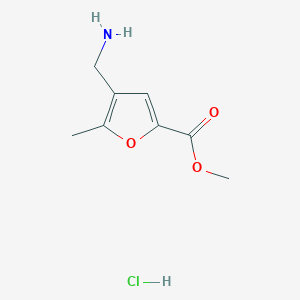
![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)
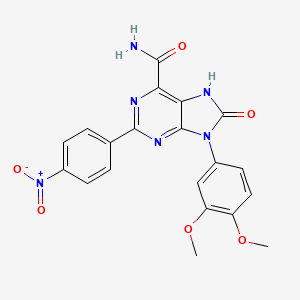
![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)
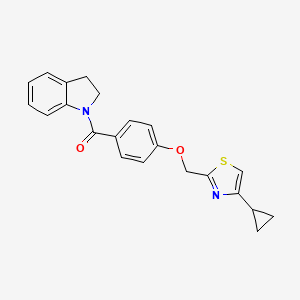
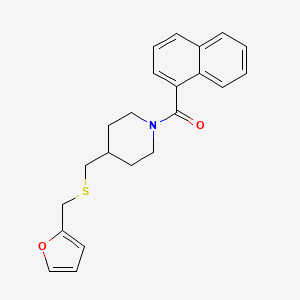
![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)
![1H-Pyrrole-2-carboxylic acid,5-[4-(trifluoromethyl)phenyl]-](/img/structure/B2586943.png)
